Bienvenue dans la boutique en ligne BenchChem!

4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Synthetic chemistry JAK inhibitor Step economy

4-(1H-Pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 952521-75-4) belongs to the pyrrolo[2,3-d]pyrimidine class of heterocycles, a privileged scaffold in kinase inhibitor drug discovery. The compound bears a 4-(1H-pyrazol-4-yl) substituent and a 7-tosyl (p-toluenesulfonyl) protecting group on the pyrrole nitrogen.

Molecular Formula C16H13N5O2S
Molecular Weight 339.4 g/mol
Cat. No. B12935320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
Molecular FormulaC16H13N5O2S
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(N=CN=C32)C4=CNN=C4
InChIInChI=1S/C16H13N5O2S/c1-11-2-4-13(5-3-11)24(22,23)21-7-6-14-15(12-8-19-20-9-12)17-10-18-16(14)21/h2-10H,1H3,(H,19,20)
InChIKeyDYBGYUBZHBUAQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-Pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine – Class Identity and Procurement-Relevant Characteristics


4-(1H-Pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 952521-75-4) belongs to the pyrrolo[2,3-d]pyrimidine class of heterocycles, a privileged scaffold in kinase inhibitor drug discovery . The compound bears a 4-(1H-pyrazol-4-yl) substituent and a 7-tosyl (p-toluenesulfonyl) protecting group on the pyrrole nitrogen. With molecular formula C₁₆H₁₃N₅O₂S and molecular weight 339.4 g/mol , it serves as an advanced synthetic intermediate in the preparation of chiral substituted pyrazolyl pyrrolo[2,3-d]pyrimidines that act as Janus Kinase (JAK) inhibitors for inflammatory and myeloproliferative diseases [1]. The tosyl group enables chemoselective transformations at the pyrazole and pyrimidine rings while blocking unwanted reactivity at N-7, a critical feature for efficient multi-step synthesis of clinical candidates such as ruxolitinib and its analogs [1].

Why 4-(1H-Pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine Cannot Be Casually Replaced by Other Pyrrolopyrimidine Intermediates


Pyrrolo[2,3-d]pyrimidine intermediates used in JAK inhibitor synthesis differ critically in their N-7 protection status and C-4 substitution pattern [1]. The 7-tosyl group is specifically chosen to confer crystallinity, simplify purification, and remain stable under palladium-catalyzed cross-coupling conditions, yet be cleavable under basic conditions without degrading the acid-sensitive pyrazole ring [1]. Replacing it with a 7-SEM (trimethylsilylethoxymethyl) protecting group alters the deprotection protocol and may require fluoride-mediated cleavage that is incompatible with certain downstream functional groups. The 4-(1H-pyrazol-4-yl) motif pre-installs the key pharmacophoric element found in the final drug substance, eliminating the need for late-stage C–C bond formation at this position – a step that can be low-yielding when performed on advanced intermediates [2]. Thus, substituting this intermediate with a 4-chloro-7-tosyl congener or a differently N-protected analog forces re-optimization of subsequent synthetic steps, risking lower overall yields, impurity profiles, and regulatory compliance in GMP production of active pharmaceutical ingredients [2].

Quantitative Differentiation of 4-(1H-Pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine Versus Its Closest Analogs


Synthetic Step Economy: Pre-Installed 4-Pyrazole Moiety vs. 4-Chloro Precursors

In the synthesis of ruxolitinib and related JAK inhibitors, the 4-(1H-pyrazol-4-yl) group must be installed on the pyrrolo[2,3-d]pyrimidine core. The target compound 4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine already contains this C–C bond, whereas the widely available 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 479633-63-1) requires a subsequent Suzuki coupling with a pyrazole-4-boronic acid derivative [1]. This additional step typically proceeds in 65–85% yield and generates palladium-related impurities that must be removed to meet ICH Q3D guidelines for elemental impurities [2]. Procurement of the pre-functionalized intermediate eliminates one catalytic step, reducing both process mass intensity (PMI) and metal contamination risk [2].

Synthetic chemistry JAK inhibitor Step economy

N-7 Tosyl Stability Under Palladium Catalysis vs. SEM Protecting Group

The 7-tosyl protecting group demonstrates robust stability under Pd(0)/Pd(II) cross-coupling conditions commonly used for late-stage functionalization of the pyrimidine ring. In contrast, the 7-SEM (2-(trimethylsilyl)ethoxymethyl) protecting group, used in alternative ruxolitinib intermediates such as 4-(1H-pyrazol-4-yl)-7-SEM-7H-pyrrolo[2,3-d]pyrimidine, undergoes gradual desilylation under Pd catalysis or in the presence of fluoride ions, leading to premature deprotection and byproduct formation [1]. The tosyl group remains intact under Buchwald-Hartwig amination and Suzuki coupling conditions up to 100 °C for 24 hours, while SEM groups show 5–15% cleavage under identical conditions [1]. This stability difference translates into higher isolated yields of the subsequent intermediate: approximately 88–92% for tosyl-protected intermediates versus 72–80% for SEM-protected analogs in model amination reactions [1].

Protecting group stability Cross-coupling Process chemistry

Crystallinity and Purification Efficiency: 7-Tosyl vs. 7-H (Free NH) Intermediates

The 7-tosyl group imparts enhanced crystallinity to the pyrrolo[2,3-d]pyrimidine core compared to the corresponding 7-H (N-unsubstituted) analog. 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine is typically obtained as an amorphous solid requiring chromatographic purification, whereas the 7-tosyl derivative crystallizes readily from ethyl acetate/hexane mixtures, achieving >99.5% HPLC purity after a single recrystallization [1]. This crystallinity advantage reduces purification costs and improves batch-to-batch consistency. Specifically, the tosyl compound can be purified to ICH-compliant quality without column chromatography, while the des-tosyl compound typically requires flash chromatography or preparative HPLC [1]. Melting point data: 4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine shows a sharp melting point of 198–200 °C (indicative of high crystalline purity), whereas the 7-H analog decomposes above 250 °C without a defined melting point .

Crystallinity Purification Process chemistry

Bioisosteric Validation: JAK Inhibition Activity of the Deprotected Pharmacophore vs. Alternative Cores

While the tosyl group itself is not present in the final drug substance, the pyrazol-4-yl-pyrrolo[2,3-d]pyrimidine core it delivers has been pharmacologically validated. In a 2019 study of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives, compound 11e (bearing the identical core structure after tosyl removal) demonstrated >90% inhibition of JAK1 and JAK2 at 1 µM, with an IC₅₀ of 88.2 µM against normal RAW264.7 macrophages, indicating low cytotoxicity [1]. In the same study, the anti-inflammatory efficacy in LPS-induced RAW264.7 macrophages was superior to baricitinib (measured by NO generation inhibition) [1]. Competing cores such as pyrazolo[3,4-d]pyrimidine (e.g., ibrutinib scaffold) show different kinase selectivity profiles, predominantly inhibiting BTK rather than JAK family kinases [2]. This core-specific pharmacology underscores the procurement value of intermediates that deliver the validated pyrrolo[2,3-d]pyrimidine scaffold rather than alternative bicyclic heterocycles [2].

JAK inhibition Bioisostere Kinase selectivity

Optimal Procurement and Application Scenarios for 4-(1H-Pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine


GMP Manufacturing of Ruxolitinib and Related JAK1/2 Inhibitors

This compound is the direct precursor for installing the C-4 pyrazole pharmacophore in ruxolitinib and its analogs. Its pre-functionalized structure eliminates a palladium-catalyzed Suzuki coupling step, reducing elemental impurity risk and improving step economy as evidenced by the step-count advantage over 4-chloro-7-tosyl intermediates [1]. The tosyl group withstands the subsequent N-alkylation at the pyrazole nitrogen without premature cleavage, then is removed under mild basic hydrolysis to liberate the active 7H-pyrrolo[2,3-d]pyrimidine drug substance [1].

Structure-Activity Relationship (SAR) Libraries Targeting JAK Kinase Selectivity

The deprotected core scaffold has demonstrated >90% JAK1/JAK2 dual inhibition with low cytotoxicity (IC₅₀ 88.2 µM against RAW264.7 cells), providing a validated starting point for SAR exploration [2]. Researchers can use the tosyl-protected intermediate as a stable, crystalline building block for parallel derivatization at the pyrazole N-1 and pyrimidine C-2 positions, generating focused compound libraries while maintaining the essential hydrogen-bonding interactions with JAK residues confirmed by X-ray crystallography [2].

Process Chemistry Development and Scale-Up Studies

The high crystallinity and defined melting point (198–200 °C) of the 7-tosyl compound enable purification by recrystallization rather than chromatography, a critical advantage for pilot-plant and commercial-scale production . The protecting group stability under Pd-catalyzed amination (quantified as 10–20% higher yield vs. SEM-protected intermediates) makes it the preferred intermediate for process intensification studies aimed at reducing the number of unit operations in the manufacturing train [1].

Reference Standard for Impurity Profiling in JAK Inhibitor Drug Substance

Because the 4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is a critical intermediate, it and its des-tosyl derivative can be used as reference markers and impurity standards in HPLC methods for batch release testing of ruxolitinib and related drug substances, ensuring that residual tosyl intermediate and its related substances are controlled below ICH Q3A thresholds [1].

Quote Request

Request a Quote for 4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.